5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde
Overview
Description
5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde is an organic compound with the molecular formula C11H13ClO2. It is a substituted benzaldehyde, characterized by the presence of a tert-butyl group, a chlorine atom, and a hydroxyl group on the benzene ring. This compound is known for its unique chemical properties and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde typically involves the chlorination of 5-tert-butyl-2-hydroxybenzaldehyde. One common method includes the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Condensation Reactions: It can react with amines to form Schiff bases.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Condensation Reactions: Primary amines or hydrazines in the presence of acid catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzaldehydes.
Condensation Reactions: Schiff bases and hydrazones.
Oxidation Reactions: Corresponding carboxylic acids.
Scientific Research Applications
5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde is used in several scientific research applications:
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde involves its ability to form Schiff bases with primary amines. This reaction is facilitated by the presence of the aldehyde group, which reacts with the amine to form an imine. The compound can also act as a ligand, coordinating with metal ions to form stable complexes. These interactions are crucial in its applications in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: Lacks the chlorine atom, making it less reactive in substitution reactions.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Contains an additional tert-butyl group, which can influence its steric and electronic properties.
Uniqueness
5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde is unique due to the presence of both the chlorine atom and the tert-butyl group, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
5-tert-butyl-3-chloro-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZAKZNRJOORCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423937 | |
Record name | 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71730-43-3 | |
Record name | 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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